molecular formula C11H9NO4 B1331200 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid CAS No. 28027-17-0

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Cat. No.: B1331200
CAS No.: 28027-17-0
M. Wt: 219.19 g/mol
InChI Key: QROPNBKULZRDMD-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₄. It is characterized by the presence of a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 7-Methoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Comparison: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROPNBKULZRDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292865
Record name 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28027-17-0
Record name 4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28027-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 86135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028027170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28027-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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